1-(3,4-Dichlorophenyliminomethyl)-2-naphthol
CAS No.: 737-67-7
Cat. No.: VC7743496
Molecular Formula: C17H11Cl2NO
Molecular Weight: 316.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 737-67-7 |
|---|---|
| Molecular Formula | C17H11Cl2NO |
| Molecular Weight | 316.18 |
| IUPAC Name | 1-[(3,4-dichlorophenyl)iminomethyl]naphthalen-2-ol |
| Standard InChI | InChI=1S/C17H11Cl2NO/c18-15-7-6-12(9-16(15)19)20-10-14-13-4-2-1-3-11(13)5-8-17(14)21/h1-10,21H |
| Standard InChI Key | LTRXHTNIQLGEJM-KEBDBYFISA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=C(C=C3)Cl)Cl)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-[(3,4-dichlorophenyl)iminomethyl]naphthalen-2-ol, reflects its bifunctional design: a naphthalen-2-ol group connected via an imine (-CH=N-) bridge to a 3,4-dichlorophenyl ring. The planar naphthalene system facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms on the phenyl ring enhance electrophilicity, influencing its reactivity and coordination behavior .
Table 1: Key Molecular Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.18 g/mol |
| IUPAC Name | 1-[(3,4-Dichlorophenyl)iminomethyl]naphthalen-2-ol |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=C(C=C3)Cl)Cl)O |
| InChIKey | LTRXHTNIQLGEJM-KEBDBYFISA-N |
Crystallographic Insights
Single-crystal X-ray diffraction studies of analogous Schiff bases, such as (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)naphthalen-2-ol, reveal monoclinic crystal systems (space group P2₁/n) with unit cell dimensions approximating , and . While direct data for 1-(3,4-dichlorophenyliminomethyl)-2-naphthol is limited, its structural similarity suggests comparable packing arrangements dominated by hydrogen bonding (O-H···N) and van der Waals interactions.
Synthesis and Reaction Pathways
Condensation Reaction
The compound is synthesized via acid-catalyzed condensation between 2-naphthol and 3,4-dichloroaniline. This one-pot reaction proceeds under reflux in ethanol, with the hydroxyl group of 2-naphthol reacting with the amine group of 3,4-dichloroaniline to form the imine linkage (-CH=N-).
Optimization and Yield
Key parameters influencing yield include:
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Temperature: Reactions typically occur at 60–80°C to balance kinetics and side-product formation.
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Catalyst: Hydrochloric acid (HCl) or acetic acid accelerates protonation of the amine, enhancing electrophilicity.
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Solvent: Polar aprotic solvents (e.g., ethanol) improve solubility of aromatic reactants.
Reported yields for analogous Schiff bases range from 65–85%, contingent on purification techniques such as recrystallization from ethanol .
Spectral Characterization
Infrared Spectroscopy (IR)
The IR spectrum exhibits signature peaks:
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O-H Stretch: A broad band near corresponds to the phenolic -OH group.
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C=N Stretch: A sharp absorption at confirms imine formation.
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C-Cl Stretch: Vibrations at arise from the dichlorophenyl moiety.
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl₃):
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δ 8.5–8.7 (s, 1H, -CH=N-).
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δ 7.2–8.2 (m, 10H, naphthalene and phenyl protons).
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δ 5.2 (s, 1H, -OH).
-
-
NMR:
UV-Vis Spectroscopy
The compound displays strong absorption in the 250–350 nm range due to π→π* transitions in the conjugated naphthalene-imine system. A weaker band near 400 nm may arise from n→π* transitions of the imine group.
Stability and Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) of related Schiff bases indicates decomposition temperatures exceeding 200°C, suggesting moderate thermal stability. The dichlorophenyl group may lower stability compared to non-halogenated analogs due to increased electron density disruption .
Solubility
The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, DMSO). The hydroxyl and imine groups enable hydrogen bonding with protic solvents.
Applications in Coordination Chemistry and Materials Science
Metal Complexation
The imine nitrogen and phenolic oxygen serve as bidentate ligands, coordinating transition metals (e.g., Cu²⁺, Ni²⁺) to form stable complexes. These complexes exhibit catalytic activity in oxidation reactions and potential antimicrobial properties.
Table 2: Example Metal Complex Properties
| Metal Ion | Coordination Geometry | Application |
|---|---|---|
| Cu²⁺ | Square planar | Catalytic oxidation of alkanes |
| Ni²⁺ | Octahedral | Electrochemical sensors |
Material Science
Schiff bases like 1-(3,4-dichlorophenyliminomethyl)-2-naphthol are explored as:
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Fluorescent probes: Conjugated systems enable selective detection of metal ions.
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Polymer additives: Enhance thermal stability and UV resistance in plastics.
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